PD 130908 vs. RSU 1069: Reduced Systemic Toxicity Following Oral Administration in Murine Models
PD 130908 exhibits substantially reduced systemic toxicity following oral drug administration compared to RSU 1069 while retaining comparable radiosensitizing activity [1]. Unlike RSU 1069, which was associated with significant synthetic instability and dose-limiting systemic toxicity that hindered clinical development [1], PD 130908 overcomes these limitations through structural modification as a desoxy ring-opened analog [1].
| Evidence Dimension | Systemic toxicity profile |
|---|---|
| Target Compound Data | Substantially reduced systemic toxicity following oral administration; doses achievable following fractionated drug treatments are sufficiently high to produce significant levels of radiosensitization |
| Comparator Or Baseline | RSU 1069: dose-limiting systemic toxicity and synthetic instability |
| Quantified Difference | Qualitative reduction in toxicity (not quantified in primary source); tolerability sufficient for fractionated dosing |
| Conditions | Murine tumor models bearing KHT or RIF-1 sarcomas; oral and intraperitoneal administration |
Why This Matters
Reduced systemic toxicity enables fractionated dosing regimens that achieve therapeutic radiosensitization levels without the dose-limiting toxicity that precluded clinical development of RSU 1069.
- [1] Cole S, Stratford IJ, Adams GE, Fielden EM, Jenkins TC. Dual function nitroimidazoles less toxic than RSU 1069: selection of candidate drugs for clinical trial (RB 6145 and/or PD 130908). Int J Radiat Oncol Biol Phys. 1992;22(3):545-548. PMID: 1735694. DOI: 10.1016/0360-3016(92)90872-f View Source
